2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)7-2-3-11-8(9)12-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZNRBYJIXWZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249119-31-0 | |
| Record name | 2-chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies and Rational Design
Impact of Chloro-Substitution on Pyrimidine (B1678525) and Imidazole (B134444) Moieties on Biological Interactions
The chloro-substituent at the 2-position of the pyrimidine ring plays a pivotal role in the biological activity of this class of compounds, particularly in the context of kinase inhibition. The electron-withdrawing nature of the chlorine atom renders the C2 carbon of the pyrimidine ring electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This feature is characteristic of covalent inhibitors, where a nucleophilic residue, typically a cysteine, in the active site of a protein target can form a covalent bond with the inhibitor. nih.gov The formation of such a bond leads to irreversible inhibition, which can result in prolonged duration of action and high potency.
In a series of 2,5-dichloropyrimidine (B52856) inhibitors of the MSK1 kinase, the 2-chloro moiety was confirmed to be displaced by a cysteine residue in the enzyme's active site, confirming this covalent mechanism. nih.gov The activity of these compounds is highly dependent on the nature of the halogen at this position. For instance, replacing the 2-chloro group with a fluorine atom can increase potency, likely due to the higher electronegativity of fluorine enhancing the electrophilicity of the carbon center. nih.gov Conversely, removal of the 2-chloro group can lead to a significant reduction in activity, highlighting its importance for the inhibitory mechanism. nih.gov
Role of the Methyl Group on the Imidazole Ring in Biological Target Affinity
The methyl group at the 2-position of the imidazole ring is crucial for modulating the steric and electronic properties of the molecule, which can significantly impact its binding affinity and selectivity for a biological target. The methyl group is a small, lipophilic substituent that can engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein.
From a metabolic standpoint, the methyl group can influence the compound's stability. It can block a potential site of metabolism on the imidazole ring, thereby increasing the compound's half-life in vivo. The electronic effect of the methyl group, being weakly electron-donating, can also subtly influence the pKa of the imidazole ring, which may affect its ionization state and ability to form hydrogen bonds at physiological pH.
Influence of Pyrimidine Ring Substituents (beyond chloro) on Activity
Beyond the critical 2-chloro substituent, modifications at other positions of the pyrimidine ring, such as the 5- and 6-positions, offer opportunities to fine-tune the pharmacological profile of the compound. SAR studies on various pyrimidine-based inhibitors have demonstrated that these positions can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.govsemanticscholar.org
In the development of Aurora kinase inhibitors based on a bisanilinopyrimidine scaffold, the introduction of a fluorine atom at the 5-position of the pyrimidine ring led to highly potent inhibitors. nih.gov This substitution can alter the electronic properties of the ring and also provide an additional point of interaction with the target.
The following table summarizes the general effects of substitutions on the pyrimidine ring based on related inhibitor classes.
| Position on Pyrimidine Ring | Type of Substituent | General Impact on Activity/Properties | Example from Related Scaffolds |
|---|---|---|---|
| 2-position | Halogens (e.g., Cl, F) | Acts as a leaving group for covalent inhibition; influences potency through electronic effects. nih.gov | 2-chloropyrimidines as covalent MSK1 inhibitors. nih.gov |
| 5-position | Small, electron-withdrawing groups (e.g., F) | Can enhance potency and influence binding conformation. nih.gov | 5-fluoro-bisanilinopyrimidines as potent Aurora A inhibitors. nih.gov |
| 5-position | Deletion of a substituent (e.g., Cl to H) | Can lead to a decrease in activity, suggesting a role in binding or conformation. nih.gov | Deletion of 5-chloro in a dichloropyrimidine series reduced MSK1 inhibition. nih.gov |
| 4- and 6-positions | Amine-linked groups, heterocyclic rings | Can be modified to improve solubility, cell permeability, and target selectivity. semanticscholar.orgnih.gov | Variations at the 4- and 6-positions of pyrimidines to optimize JAK inhibitors. semanticscholar.org |
Scaffold Hopping and Bioisosteric Replacement Strategies within Pyrimidine-Imidazole Derivatives
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. ufrj.brdrughunter.com For the pyrimidine-imidazole scaffold, these strategies can be applied to overcome limitations such as poor pharmacokinetics, off-target toxicity, or to generate new intellectual property.
Bioisosteric Replacement:
A bioisostere is a functional group that can replace another while maintaining or improving the biological activity. cambridgemedchemconsulting.com For the 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine scaffold, several bioisosteric replacements can be considered:
Chloro Group: The 2-chloro group could be replaced by other small halogens like fluorine or bromine, which has been shown to modulate potency in covalent inhibitors. nih.gov Non-covalent interactions could be sought by replacing the chloro group with a cyano or a trifluoromethyl group, which can act as hydrogen bond acceptors.
Imidazole Ring: The imidazole ring itself can be replaced by other five-membered heterocycles like pyrazole (B372694), triazole, or oxadiazole. nih.gov These replacements can alter the hydrogen bonding pattern, pKa, and metabolic stability. For example, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, replacing a 1-methyl-1H-imidazol-5-yl group with a 1-methyl-1H-pyrazol-4-yl analogue resulted in improved metabolic stability. nih.gov
Methyl Group: The methyl group can be replaced by other small alkyl groups or bioisosteres like an amino group or a fluorine atom to probe steric and electronic requirements at that position. ufrj.br
Scaffold Hopping:
Scaffold hopping involves replacing the core pyrimidine-imidazole structure with a different, often fused, heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. For instance, the pyrimidine ring could be part of a fused system like a purine, pyrazolo[3,4-d]pyrimidine, or imidazo[1,2-a]pyrimidine (B1208166). rsc.orgdergipark.org.tr These fused systems are often bioisosteres of the adenine (B156593) core of ATP and are common in kinase inhibitors. rsc.org
Development of Lead Compounds through SAR Analysis
The development of lead compounds from the this compound scaffold involves a systematic SAR-guided optimization process. nih.gov An initial hit compound identified from a screening campaign would be subjected to iterative rounds of chemical synthesis and biological testing to improve its potency, selectivity, and drug-like properties.
The initial SAR would focus on validating the importance of the key functional groups. For example, synthesis of the des-chloro and des-methyl analogues would confirm the contribution of the chloro and methyl groups to the activity. Subsequent modifications would explore the electronic and steric requirements at these positions.
Further optimization would involve exploring the substitution patterns on the pyrimidine ring, as discussed in section 4.3, to enhance properties like solubility and metabolic stability. For example, introducing polar groups at the 5- or 6-positions could improve aqueous solubility.
The imidazole moiety also presents opportunities for optimization. Substituents could be introduced on the imidazole ring to probe for additional interactions with the target protein. The linkage between the pyrimidine and imidazole rings could also be modified, for instance, by changing the point of attachment on the imidazole ring.
The following table outlines a hypothetical lead optimization strategy based on the SAR principles discussed.
| Modification Strategy | Rationale | Desired Outcome |
|---|---|---|
| Replace 2-Chloro with other halogens (F, Br) | Modulate reactivity for covalent inhibition and explore halogen bonding. nih.gov | Improved potency and selectivity. |
| Replace 2-Methyl on imidazole with CF3 or cyclopropyl | Probe steric and electronic tolerance; potentially improve metabolic stability. | Enhanced potency and pharmacokinetic profile. |
| Introduce small polar substituents at pyrimidine 5-position | Improve solubility and potentially form new hydrogen bonds with the target. nih.gov | Better aqueous solubility and cell permeability. |
| Bioisosteric replacement of imidazole with pyrazole or triazole | Alter hydrogen bonding capacity and metabolic profile. nih.govnih.gov | Improved selectivity and metabolic stability. |
| Scaffold hop to a fused system like pyrazolo[3,4-d]pyrimidine | Access novel chemical space and improve kinase hinge-binding interactions. rsc.org | Novel lead compound with a different core structure. |
Through such a systematic and rational approach, the this compound scaffold can serve as a valuable starting point for the development of new and effective therapeutic agents.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a derivative of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine, and its protein target at the atomic level.
Research on related pyrimidine (B1678525) and imidazole (B134444) scaffolds has identified several potential biological targets. For instance, pyrimidine derivatives have been investigated as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov In one study, a series of 2-amino-4-chloro-pyrimidine derivatives were docked into the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7). nih.gov The results indicated that these compounds could have a strong affinity for the protease, with one of the top candidates exhibiting a binding energy of -8.12 kcal/mol and an inhibition constant of 1.11 µM. nih.gov Similarly, various imidazole derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 Mpro, showing strong binding affinities and interactions with key amino acid residues like HIS A:41 and CYS A:145. mdpi.com
Other identified targets for similar heterocyclic structures include protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov The imidazo[1,2-a]pyrimidine (B1208166) scaffold, structurally related to the subject compound, has been explored for its potential to target B-Raf kinase. nih.gov Furthermore, docking studies have been performed on imidazo[1,2-a]pyrimidine derivatives against microbial targets, and on pyrazolo[1,5-a]pyrimidines against cancer-related kinases like CK2 and CDK9, revealing promising binding scores. nih.govekb.eg
These studies collectively suggest that the 2-chloro-4-(imidazol-1-yl)pyrimidine scaffold could be a valuable starting point for designing inhibitors against a range of viral, bacterial, and human protein targets. The specific interactions, such as hydrogen bonds and hydrophobic contacts, identified in these docking studies provide a roadmap for optimizing the ligand structure to enhance binding affinity and selectivity.
| Compound Class | Biological Target | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | Top candidate showed a binding energy of -8.12 kcal/mol and Ki of 1.11 µM. | nih.gov |
| Pyridyl–imidazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Binding affinities up to -8.3 kcal/mol, interacting with HIS A:41 and CYS A:145. | mdpi.com |
| Imidazo[1,2-a]pyrimidine derivatives | Human Angiotensin-Converting Enzyme 2 (hACE2) | 7U0N | Investigated as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 entry. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Casein Kinase 2 (CK2), Cyclin-Dependent Kinase 9 (CDK9) | Not Specified | A derivative (5d) showed good binding scores in the active sites of both kinases, correlating with significant anticancer activity. | ekb.eg |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. tandfonline.com For compounds like this compound, DFT can be used to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (FMOs). nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
Studies on related imidazo[1,2-a]pyrimidine derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory have provided detailed insights into their electronic properties. nih.gov For example, the analysis of a synthesized (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine revealed a HOMO energy of -5.62 eV and a LUMO energy of -1.97 eV, resulting in an energy gap of 3.65 eV. nih.gov
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. tandfonline.comresearchgate.net The MEP map helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites, which are crucial for predicting how the molecule will interact with biological receptors. tandfonline.com
| Compound Class | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-Schiff Base Derivative | DFT/B3LYP/6-311++G(d,p) | -5.6227 | -1.9701 | 3.6526 | nih.gov |
| Chiral Benzimidazoles | DFT/B3LYP/6-31G(d,p) | FMO analysis was performed to understand chemical reactivity and stability. | researchgate.net | ||
| 2-(Imidazol-1-yl)-4-Methylphenol | DFT/B3LYP/6-311G(d,p) | The calculated band gap indicated the molecule is chemically inactive. | tmu.ac.in |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.
While specific QSAR studies on this compound were not found, the principles of Structure-Activity Relationship (SAR) are widely applied to its constituent scaffolds. For imidazole-containing compounds, SAR studies have revealed that substitutions at various positions on the imidazole ring can significantly impact biological activity, such as anticonvulsant or anti-inflammatory effects. chemijournal.com For instance, the substitution of chloro and nitro groups at the second position of a phenyl ring attached to an imidazole core showed significant anticonvulsant activity. chemijournal.com Similarly, for imidazole-coumarin conjugates, SAR analysis showed that the nature and position of substituents on both the imidazole and coumarin (B35378) rings were critical for their anti-HCV activity. mdpi.com
These SAR findings provide the foundational data required to build a predictive QSAR model. For a series of this compound derivatives, one could systematically vary substituents on the pyrimidine or imidazole rings, measure their biological activity against a specific target, and then develop a QSAR model to predict the activity of novel analogs and prioritize their synthesis.
Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand in the binding pocket of a protein and for understanding the detailed energetic and conformational changes that occur during the binding process.
MD simulations on imidazole derivatives targeting the SARS-CoV-2 main protease have been conducted to validate docking results. mdpi.com In these simulations, the protein-ligand complex is placed in a simulated physiological environment (a box of water with ions at a specific temperature and pressure), and the trajectories of all atoms are calculated over a period, typically nanoseconds. mdpi.comtandfonline.com Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD profile for both the protein and the ligand suggests a stable binding mode. mdpi.com
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method significantly reduces the number of compounds that need to be synthesized and tested in vitro, saving time and resources.
There are two main approaches to virtual screening: ligand-based and structure-based.
Ligand-based virtual screening uses the knowledge of known active molecules to identify others in a database that have similar properties (e.g., 2D or 3D similarity).
Structure-based virtual screening uses the 3D structure of the biological target, obtained from methods like X-ray crystallography or NMR, to dock large numbers of candidate ligands and score their potential binding affinity.
The imidazo[1,2-a]pyridine (B132010) scaffold, which is structurally analogous to the subject compound, has been successfully used in virtual screening campaigns. nih.gov In one collaborative effort, in silico probing of several proprietary pharmaceutical libraries was used to rapidly expand the chemical space around an initial imidazo[1,2-a]pyridine hit for visceral leishmaniasis. This approach not only identified new active compounds but also provided crucial structure-activity relationship data that informed subsequent optimization efforts. nih.gov This demonstrates how a core scaffold, such as this compound, can serve as a template for virtual screening to discover novel ligands with desired therapeutic activities. rsc.org
Analytical and Spectroscopic Characterization of 2 Chloro 4 2 Methyl 1h Imidazol 1 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Specific ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine, were not found in the available literature. This information is crucial for the unambiguous assignment of the proton and carbon atoms within the molecule and for confirming its precise chemical structure.
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, TLC-MS) for Molecular Weight and Fragmentation Analysis
Experimentally determined mass spectrometry data from techniques such as ESI-MS, GC-MS, or TLC-MS for this compound are not available in the reviewed sources. Such data would confirm the molecular weight of the compound and provide insights into its fragmentation patterns, which are key for structural confirmation. While predicted data exists, such as the m/z for the [M+H]⁺ adduct at 195.04320, experimental validation is not published. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
A published experimental Infrared (IR) spectrum for this compound, which would identify its characteristic functional groups through vibrational frequencies, could not be located. This analysis would typically show characteristic absorption bands for the C-Cl, C=N, and C=C bonds within the pyrimidine (B1678525) and imidazole (B134444) rings, as well as C-H aromatic and aliphatic stretching and bending vibrations.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Identity Confirmation
There is no specific, published High-Performance Liquid Chromatography (HPLC) method or data for this compound. This type of analysis is essential for determining the purity of the compound and is often used for identity confirmation by comparing the retention time to a reference standard.
Elemental Analysis for Empirical Formula Verification
Published results from elemental analysis for this compound are not available. This technique would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is used to verify that the empirical formula aligns with the expected C₈H₇ClN₄ structure.
Potential Research Applications and Future Directions
Role as a Synthetic Intermediate in Heterocyclic Chemistry
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine serves as a valuable building block in the synthesis of more complex heterocyclic systems. The presence of a reactive chlorine atom on the pyrimidine (B1678525) ring allows for facile nucleophilic substitution reactions. This reactivity enables the introduction of a wide array of functional groups and the construction of novel molecular scaffolds. For instance, the chloro group can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a library of substituted pyrimidine derivatives.
The imidazole (B134444) and pyrimidine moieties are prevalent in numerous biologically active compounds, making this intermediate particularly useful in medicinal chemistry for the synthesis of potential therapeutic agents. The structural motif of an imidazole ring linked to a pyrimidine is found in various kinase inhibitors and other targeted therapies. Therefore, this compound is a key starting material for the exploration of new chemical space around these important pharmacophores.
Development as Chemical Probes for Investigating Biological Pathways
The inherent structural features of this compound make it an attractive scaffold for the development of chemical probes. By strategically modifying the molecule, for example, by introducing reporter tags such as fluorescent dyes or biotin, researchers can create tools to study the function and localization of specific proteins or enzymes within biological systems. The pyrimidine-imidazole core can be designed to bind to a specific biological target, and the attached reporter group allows for the visualization or isolation of the target.
The development of selective chemical probes is crucial for understanding complex biological pathways and for the validation of new drug targets. The versatility of the 2-chloro-pyrimidine moiety allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target of interest.
Exploration of Novel Target Identification and Validation in Chemical Biology
Derivatives of this compound can be employed in chemical biology approaches for the identification and validation of novel drug targets. For example, by immobilizing a derivative of this compound on a solid support, it can be used as bait in affinity chromatography experiments to pull down its binding partners from cell lysates. The identified proteins can then be further investigated as potential therapeutic targets.
Furthermore, libraries of compounds synthesized from this intermediate can be screened against various cellular assays to identify molecules that elicit a specific biological response. Subsequent studies can then be performed to determine the molecular target of the active compounds, thereby validating its role in the observed phenotype.
Strategies for Further Structural Diversification and Optimization in Research Settings
The structural framework of this compound offers multiple avenues for further diversification to explore structure-activity relationships (SAR). The key positions for modification include:
The 2-position of the pyrimidine ring: The chlorine atom can be substituted with a variety of functional groups to modulate the electronic and steric properties of the molecule.
The 5- and 6-positions of the pyrimidine ring: These positions can be functionalized through various C-H activation or other synthetic methodologies to introduce additional substituents.
The 2-methyl group of the imidazole ring: Modification of this group can influence the steric interactions with the target protein.
The 4- and 5-positions of the imidazole ring: These positions can also be targeted for substitution to fine-tune the binding properties of the molecule.
A systematic exploration of these modifications can lead to the optimization of the compound's potency, selectivity, and pharmacokinetic properties for a given biological target.
Table of Potential Structural Modifications
| Position of Modification | Potential Reactants/Reagents | Desired Outcome |
| Pyrimidine C2-Cl | Amines, Alcohols, Thiols, Organometallics | Introduction of diverse substituents, SAR exploration |
| Pyrimidine C5/C6 | Halogenating agents, Organometallic reagents | C-H functionalization, introduction of new vectors for modification |
| Imidazole C2-Methyl | Oxidation, Halogenation followed by substitution | Alteration of steric bulk, introduction of new functional groups |
| Imidazole C4/C5 | Electrophilic substitution reagents | Fine-tuning of electronic properties and binding interactions |
Integration with High-Throughput Screening in Academic Drug Discovery Programs
Libraries of compounds derived from this compound are well-suited for high-throughput screening (HTS) campaigns in academic drug discovery programs. The straightforward synthesis of a diverse set of derivatives allows for the rapid generation of a compound collection with a wide range of chemical properties.
These libraries can be screened against a multitude of biological targets, including enzymes, receptors, and whole cells, to identify hit compounds with desired biological activities. The hits from these screens can then serve as starting points for more focused medicinal chemistry efforts to develop potent and selective lead compounds. The integration of this versatile chemical scaffold into HTS platforms can significantly accelerate the early stages of drug discovery.
Q & A
Q. What in silico approaches predict biological activity?
- Docking Studies : Target the compound’s imidazole moiety to kinase ATP-binding pockets (e.g., JAK2 or EGFR). The chloro-pyrimidine group enhances hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.1) but potential CYP3A4 inhibition due to the imidazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
